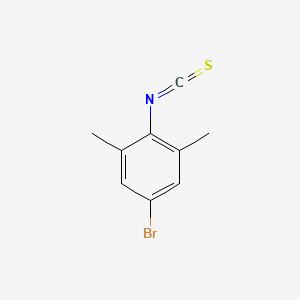

4-Bromo-2,6-dimethylphenyl isothiocyanate

Description

Properties

IUPAC Name |

5-bromo-2-isothiocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAANWLMQHPUROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335021 | |

| Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32265-82-0 | |

| Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32265-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate from 4-bromo-2,6-dimethylaniline

This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate, a valuable intermediate in the development of novel therapeutics and functional materials. The primary focus of this document is the established, yet hazardous, conversion of 4-bromo-2,6-dimethylaniline using thiophosgene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and emphasize the critical safety considerations required for handling the reagents involved. Furthermore, we will briefly explore alternative, less hazardous synthetic routes that are gaining traction in modern chemical synthesis.

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (R-N=C=S) are a class of reactive organic compounds that serve as versatile building blocks in organic chemistry. Their electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making them ideal precursors for the synthesis of thioureas, thioamides, and various heterocyclic systems. In the realm of drug discovery, the isothiocyanate functional group is a key pharmacophore in a number of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific target of this guide, 4-Bromo-2,6-dimethylphenyl isothiocyanate, incorporates several structural features that make it a particularly interesting candidate for further chemical exploration. The bromo-substituent provides a handle for subsequent cross-coupling reactions, while the sterically hindered dimethylphenyl backbone can impart unique conformational constraints on derivative molecules.

The Thiophosgene Route: A Mechanistic Perspective

The reaction of a primary amine with thiophosgene (CSCl₂) is a classical and highly efficient method for the synthesis of isothiocyanates.[2] The reaction proceeds through a two-step mechanism involving an initial nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by an elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of base can influence the reaction rate and the formation of byproducts. For aromatic amines, which are less basic, the reaction is often carried out with the free base, and an external base such as triethylamine or calcium carbonate is added to scavenge the HCl.[2]

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate

The following protocol is a representative procedure for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate based on established methods for the conversion of aromatic amines to isothiocyanates using thiophosgene. Researchers should always perform a thorough risk assessment before carrying out this reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-bromo-2,6-dimethylaniline | ≥98% | Commercially Available |

| Thiophosgene (CSCl₂) | ≥99% | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Ice bath.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

-

Fume hood with excellent ventilation is mandatory.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.05 eq.) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-Bromo-2,6-dimethylphenyl isothiocyanate can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Safety Considerations: Handling Thiophosgene

Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[3] All manipulations involving thiophosgene must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is essential. In case of accidental exposure, immediate medical attention is required.

Characterization of 4-Bromo-2,6-dimethylphenyl isothiocyanate

The identity and purity of the synthesized 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS No: 77159-76-3) should be confirmed by standard analytical techniques.[4]

| Property | Value |

| Molecular Formula | C₉H₈BrNS |

| Molecular Weight | 242.14 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Expected signals for two methyl groups and two aromatic protons. |

| ¹³C NMR | The isothiocyanate carbon signal may be broad or difficult to observe due to quadrupolar relaxation of the nitrogen atom.[5] |

| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2100 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. |

Alternatives to the Thiophosgene Route

Given the hazardous nature of thiophosgene, several alternative methods for the synthesis of isothiocyanates have been developed. These methods often involve the use of less toxic reagents and milder reaction conditions. Some of the notable alternatives include:

-

From Dithiocarbamates: This is a two-step process where the primary amine is first converted to a dithiocarbamate salt by reacting with carbon disulfide, followed by desulfurization using various reagents to yield the isothiocyanate.[6]

-

Using Triphosgene: Triphosgene, a solid and safer alternative to phosgene, can be used in combination with a sulfur source to convert amines to isothiocyanates.[7]

-

From Hydroximoyl Chlorides: This method starts from aldehydes and proceeds via hydroximoyl chlorides to produce isothiocyanates in high yields.[1]

Conclusion

The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate from 4-bromo-2,6-dimethylaniline via the thiophosgene route is a well-established and efficient method. However, the extreme toxicity of thiophosgene necessitates stringent safety precautions. This guide has provided a detailed protocol and a comprehensive overview of the critical aspects of this synthesis. For researchers and drug development professionals, the exploration of safer, alternative synthetic routes is highly encouraged to mitigate the risks associated with the use of highly hazardous reagents.

References

-

(PDF) New Syntheses of Aryl isothiocyanates - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Thiophosgene in Organic Synthesis - Satyavan SHARMA - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Thiophosgene - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-Bromo-2,6-dimethylphenyl isothiocyanate - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30). Retrieved January 18, 2026, from [Link]

-

General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-Bromo-2-methylphenyl isothiocyanate, min 98%, 25 grams. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-Bromo-2,6-diethylphenyl isothiocyanate - Oakwood Chemical. (n.d.). Retrieved January 18, 2026, from [Link]

-

Thiophosgene: - An overview. (2020, January 24). Retrieved January 18, 2026, from [Link]

-

CAS 54132-75-1 | 3,5-DIMETHYLPHENYL ISOCYANATE... (n.d.). Retrieved January 18, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Showing Compound Methyl isothiocyanate (FDB012372) - FooDB. (2010, April 8). Retrieved January 18, 2026, from [Link]

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (2015, May 1). Retrieved January 18, 2026, from [Link]

-

4 Reaction of cysteine with thiophosgene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Thiophosgene - Wikipedia [en.wikipedia.org]

- 4. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate

Introduction

4-Bromo-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate, a class of organosulfur compounds characterized by the -N=C=S functional group. This moiety imparts a unique electrophilic character to the central carbon atom, making it a valuable reagent in synthetic chemistry and a point of interest in drug discovery. Its reactivity with nucleophiles, particularly the amine and thiol groups found in biological macromolecules, underpins much of its utility and biological activity. For researchers in medicinal chemistry, chemical biology, and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is fundamental to its rational application, from designing reaction conditions and ensuring analytical accuracy to predicting its behavior in biological systems.

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Bromo-2,6-dimethylphenyl isothiocyanate. Moving beyond a simple data sheet, it delves into the causality behind its chemical behavior, offers validated protocols for its synthesis and analysis, and provides essential guidance on its handling and storage.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of any scientific investigation. The following identifiers and structural representations define 4-Bromo-2,6-dimethylphenyl isothiocyanate.

-

Chemical Structure:

Caption: 2D structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Registry Number | 77159-76-3 | NIST[1] |

| 32265-82-0 | Arctom[2], Thermo Fisher Scientific[3] | |

| Molecular Formula | C₉H₈BrNS | NIST[1] |

| Molecular Weight | 242.14 g/mol | NIST[1] |

| IUPAC Name | 4-Bromo-1-isothiocyanato-2,6-dimethylbenzene | - |

| InChI | InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | NIST[1] |

| InChIKey | CAANWLMQHPUROR-UHFFFAOYSA-N | NIST[1] |

| SMILES | CC1=CC(=CC(=C1N=C=S)C)Br | - |

Note: The existence of multiple CAS numbers may reflect different suppliers or batches; researchers should verify the number associated with their specific material.

Physicochemical and Spectral Properties

The physical state, solubility, and spectral footprint of a compound are critical for its practical application in the laboratory.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Appearance | Off-white solid/crystalline | Based on supplier data. | Thermo Fisher Scientific[3] |

| Melting Point | 42.5 - 48.5 °C | Data for the similar compound 4-Bromo-2-methylphenyl isothiocyanate.[4] | Thermo Fisher Scientific[4] |

| Boiling Point | Not available | Aromatic isothiocyanates often require vacuum distillation to prevent decomposition. | - |

| Solubility | Low water solubility is expected. Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF, DMSO. | General property of aryl isothiocyanates. Water can lead to hydrolysis.[5][6] | - |

Spectral Data: The Compound's Fingerprint

Spectral analysis is indispensable for confirming the identity and purity of 4-Bromo-2,6-dimethylphenyl isothiocyanate.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, broad, and asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2000-2200 cm⁻¹ region. Other expected peaks include aromatic C-H stretches (~3000-3100 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹). The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive marker for the presence of a single bromine atom. The NIST database confirms the availability of mass spectrum data.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecular symmetry of this compound simplifies its proton NMR spectrum.

-

Aromatic Protons: The two protons on the phenyl ring are chemically equivalent and will appear as a singlet. Based on data for similar structures like 4-Bromo-2,6-dimethylphenol, this signal is expected in the aromatic region, likely around δ 7.0-7.5 ppm.[7]

-

Methyl Protons: The two methyl groups at positions 2 and 6 are also equivalent. They will produce a sharp singlet, integrating to 6 protons, typically in the upfield region around δ 2.2-2.5 ppm.[7]

-

-

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation.

-

Isothiocyanate Carbon: The carbon of the -N=C=S group is highly deshielded and will appear as a characteristic signal in the δ 125-140 ppm range.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry: C-Br, C-NCS, C-H, and C-CH₃.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around δ 18-22 ppm.

-

-

Reactivity, Stability, and Safe Handling

The isothiocyanate functional group governs the chemical personality of the molecule.

Chemical Reactivity

The core reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=S group.[8] This carbon is highly susceptible to attack by nucleophiles.

-

Electronic Effects: Compared to aliphatic isothiocyanates, aromatic variants are generally less reactive.[9] This is because the phenyl ring can delocalize electron density through resonance, stabilizing the isothiocyanate group. In this specific molecule:

-

The bromo group at the para position is an electron-withdrawing group via induction, which should slightly increase the electrophilicity and reactivity of the isothiocyanate carbon.

-

The two ortho methyl groups are electron-donating, which slightly counteracts the effect of the bromine. However, their primary influence is steric.

-

-

Steric Hindrance: The two methyl groups ortho to the isothiocyanate functionality provide significant steric hindrance. This can slow the rate of reaction with bulky nucleophiles, a factor that can be exploited for achieving selectivity in complex syntheses.

Caption: Reaction of an isothiocyanate with a nucleophile.

Stability and Storage

Isothiocyanates are known to be sensitive to environmental conditions.

-

Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous or protic media, which can degrade it over time.[10] This reactivity increases in buffered solutions compared to deionized water.[8][10]

-

Thermal Stability: As with many organic reagents, excessive heat can lead to decomposition. A safety data sheet for the similar phenyl isothiocyanate notes that it forms explosive mixtures with air on intense heating.

-

Storage Recommendations: To ensure long-term viability, 4-Bromo-2,6-dimethylphenyl isothiocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dry, and dark place, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[3]

Safety and Handling

Based on available safety data, this compound must be handled with care.

-

Primary Hazards: It is classified as harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[3] Many isothiocyanates are also lachrymators (tear-inducing agents).[6][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[3]

-

Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid creating dust. Wash hands thoroughly after handling.

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and analysis of aryl isothiocyanates.

Protocol: Synthesis of Aryl Isothiocyanates

This protocol is a general method adapted from established procedures for converting an aniline to an isothiocyanate and can be applied to the synthesis of the title compound from 4-bromo-2,6-dimethylaniline.[12][13]

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice bath (0-15°C), dissolve 1.0 equivalent of 4-bromo-2,6-dimethylaniline in a suitable solvent mixture (e.g., 95% ethanol).

-

Dithiocarbamate Formation: While stirring vigorously, add concentrated aqueous ammonia (approx. 1.25 equivalents), followed by the slow, dropwise addition of carbon disulfide (approx. 1.5 equivalents).

-

Causality Note: The reaction is exothermic. Low temperature is crucial to prevent the loss of volatile ammonia and carbon disulfide.[12] The ammonia acts as a base to deprotonate the aniline, which then attacks the carbon disulfide.

-

-

Intermediate Isolation: Continue stirring. The intermediate ammonium dithiocarbamate salt will often precipitate from the solution. Allow the reaction to stand overnight to ensure complete formation. Filter the crystals and wash them with cold ether.

-

Desulfurization: Dissolve the collected dithiocarbamate salt in cold water in a larger flask suitable for steam distillation. While stirring, slowly add a solution of a desulfurizing agent, such as lead(II) nitrate (1.0 equivalent), in water. A heavy precipitate (lead sulfide) will form.[12]

-

Causality Note: The metal salt coordinates to the sulfur atoms, facilitating the elimination of H₂S (or its equivalent) and forming the stable -N=C=S bond.

-

-

Product Isolation: Immediately subject the mixture to steam distillation. The isothiocyanate product, being steam-volatile, will co-distill with the water. Collect the distillate in a receiver.

-

Workup and Purification: Extract the distillate with an organic solvent like dichloromethane or diethyl ether. Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the pure 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of isothiocyanates.[14]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Create a dilution series (e.g., from 1 to 100 µg/mL) for calibration.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) Water and (B) Acetonitrile is typically used. For example, start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40-60°C.

-

Causality Note: Heating the column is critical. Isothiocyanates, particularly those with low water solubility, can precipitate in the chromatographic system at room temperature, leading to inaccurate quantification and peak distortion.[5]

-

-

Detector: UV-Vis detector set to a wavelength between 240-280 nm, where the aromatic ring and isothiocyanate group absorb.

-

-

Injection and Analysis: Inject 10-20 µL of the sample. Record the chromatogram and determine the retention time and peak area.

-

Purity Assessment: The purity of the sample can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Conclusion

4-Bromo-2,6-dimethylphenyl isothiocyanate is a sterically hindered aromatic building block with defined physicochemical properties that dictate its use in research and development. Its reactivity is centered on the electrophilic isothiocyanate group, modulated by the electronic and steric effects of its substituted phenyl ring. While its sensitivity to moisture and temperature necessitates careful handling and storage, its unique structure offers opportunities for targeted synthetic transformations. The protocols and data presented in this guide provide the foundational knowledge required for scientists to confidently and effectively utilize this compound in their experimental endeavors.

References

-

National Institute of Standards and Technology (NIST). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook, SRD 69. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Thaksin.J., 18(3), 1-10. [Link]

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]

-

Kulling, S. E., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. [Link]

-

Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-51. [Link]

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2935-2949. [Link]

-

Oakwood Chemical. 4-Bromo-2,6-diethylphenyl isothiocyanate. Oakwood Chemical Product Page. [Link]

-

Butler, R. N., et al. (1998). Ambident reactivity of the aryl isothiocyanate SCN system towards C,N,S versus N,N,S with nucleophilic 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3501-3506. [Link]

-

Zhang, Y. (2010). Stability of isothiocyanate (ITC) in a dry broccoli sprout extract. ResearchGate. [Link]

-

Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6653. [Link]

-

Mohareb, R. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? ResearchGate. [Link]

-

Le, P. M., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(15), 1966-1973. [Link]

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]

-

Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]

-

Aggarwal, N., & Singh, G. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]

-

Wei, W., et al. (2021). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. ResearchGate. [Link]

-

Szollosi, R., & Szollosi-Mota, A. (2009). A simple method for the quantification of isothiocyanates from mustard. Scientific Bulletin of the Politehnica University of Timisoara, 54(68), 1. [Link]

-

PrepChem. Synthesis of 2,6-dimethylphenylisothiocyanate. PrepChem. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]

-

Sharma, S., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

-

Del C. C-B., M., & B. C., J. (2012). Synthesis of Isothiocyanates: An Update. Mini reviews in organic chemistry, 9(4), 374-383. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7808, 4-Bromophenol. PubChem. [Link]

-

Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for: A new fluorescent probe for phenols based on a Cu(ii) coordination polymer. RSC Publishing. [Link]

Sources

- 1. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Bromo-2-methylphenyl isothiocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]

- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. thaiscience.info [thaiscience.info]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

4-Bromo-2,6-dimethylphenyl isothiocyanate CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Chemical Innovation

4-Bromo-2,6-dimethylphenyl isothiocyanate is a highly functionalized aromatic compound that serves as a valuable building block in synthetic chemistry and drug discovery. Its unique structure, featuring a reactive isothiocyanate group (-N=C=S) and a sterically hindered, brominated phenyl ring, offers a compelling platform for creating novel molecules with diverse biological activities. The strategic placement of the bromine atom and methyl groups allows for fine-tuning of lipophilicity and metabolic stability, while the isothiocyanate moiety provides a versatile handle for conjugation and derivatization.

This guide provides a comprehensive overview of the core technical data, synthesis, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in research and development. This section clarifies the compound's identifiers and summarizes its key physical and chemical properties.

CAS Number and Nomenclature

A point of potential confusion exists in public databases regarding the CAS Registry Number for this compound. It is critical to distinguish it from its isocyanate analog:

-

4-Bromo-2,6-dimethylphenyl isothiocyanate (-NCS): The correct and verified CAS number is 32265-82-0 .[1][2]

-

4-Bromo-2,6-dimethylphenyl isocyanate (-NCO): This related but distinct compound is assigned CAS number 77159-76-3.

This guide pertains exclusively to the isothiocyanate, CAS 32265-82-0 .

Core Physicochemical Data

The fundamental properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate are summarized in the table below. This data is essential for reaction planning, purification, and formulation.

| Property | Value | Source(s) |

| CAS Registry Number | 32265-82-0 | [1] |

| Molecular Formula | C₉H₈BrNS | [1] |

| Molecular Weight | 242.14 g/mol | [1] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 77-80 °C | [3][4] |

| Boiling Point | 321.2 ± 42.0 °C (Predicted) | [3] |

| Purity | Typically ≥98% | [1] |

Expected Spectral Characteristics

While specific spectral data is not widely published, the following characteristics can be anticipated based on the molecular structure and data from analogous compounds:

-

¹H NMR: Protons on the aromatic ring would appear as a singlet in the aromatic region (δ 7.0-7.5 ppm). The two methyl groups (-CH₃), being chemically equivalent, would present as a sharp singlet further upfield (δ 2.0-2.5 ppm).

-

¹³C NMR: Characteristic signals would include those for the isothiocyanate carbon (-N=C=S) in the range of δ 130-140 ppm, aromatic carbons, and the methyl group carbons around δ 15-20 ppm.

-

FT-IR: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group is expected between 2050 and 2150 cm⁻¹.[5] Additional bands will correspond to C-H stretches of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) readily identifiable.[6]

Synthesis and Mechanism

The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate is a logical, two-stage process that begins with a commercially available precursor. Understanding the causality behind each step is key to achieving high yield and purity.

Overall Synthesis Workflow

The workflow involves the regioselective bromination of a substituted aniline, followed by the conversion of the resulting amino group into the isothiocyanate functionality.

Caption: Two-stage synthesis of the target compound.

Stage 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor)

Principle: This step is an electrophilic aromatic substitution. The amino group (-NH₂) of 2,6-dimethylaniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. The two methyl groups provide steric hindrance at the ortho positions, strongly favoring substitution at the para position.

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (Br₂) in the same solvent or N-Bromosuccinimide (NBS) portion-wise. The steric hindrance from the flanking methyl groups ensures high regioselectivity for the para-position.[7]

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir until completion (monitored by TLC). Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.

-

Isolation: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-Bromo-2,6-dimethylaniline can be purified by recrystallization from a solvent system like hexane/ethanol to yield the pure precursor.

Stage 2: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate

Principle: The conversion of the primary aromatic amine to an isothiocyanate is a cornerstone reaction. While older methods used highly toxic thiophosgene (CSCl₂), modern protocols favor a safer two-step, one-pot process involving carbon disulfide (CS₂).[8][9] This involves the in-situ formation of a dithiocarbamate salt, which is then decomposed by a desulfurizing agent.

Protocol (CS₂ Method):

-

Dithiocarbamate Salt Formation: Dissolve the precursor, 4-Bromo-2,6-dimethylaniline, in a solvent like dichloromethane or THF. Add a base, typically triethylamine, followed by the slow addition of carbon disulfide (CS₂) at 0 °C. This reaction forms the triethylammonium dithiocarbamate salt intermediate.[10]

-

Desulfurization: To the stirred solution of the intermediate salt, add a desulfurizing/coupling agent. A common and effective choice is tosyl chloride (TsCl) or cyanuric chloride (TCT).[8][10] The agent activates the dithiocarbamate, facilitating the elimination of a sulfur atom and the formation of the stable isothiocyanate C=S double bond.

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically washed with water and brine to remove the base and salts. The organic layer is dried and the solvent is evaporated.

-

Purification: The final product is purified via flash column chromatography on silica gel to yield 4-Bromo-2,6-dimethylphenyl isothiocyanate as a solid.

Applications in Research and Drug Development

The unique structural motifs of this compound make it a molecule of significant interest for medicinal chemists and researchers.

Scaffold for Drug Discovery

-

Precursor to Bioactive Molecules: The precursor, 4-Bromo-2,6-dimethylaniline, is a documented key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. This establishes the value of the 4-bromo-2,6-dimethylphenyl scaffold in constructing complex, FDA-approved drugs.

-

Anticancer and Antioxidant Potential: Isothiocyanates are a well-studied class of compounds with significant biological activity. Related bromo-isothiocyanates have been investigated for their potential as anticancer agents, with one study highlighting the activity of 4-bromo-1-isothiocyanato-2-methylbenzene against ovarian cancer. The presence of the isothiocyanate group is often linked to the induction of apoptosis in cancer cells and activation of protective antioxidant pathways.

Covalent Probe and Linker Chemistry

The electrophilic carbon atom of the isothiocyanate group reacts readily and covalently with nucleophiles, particularly the primary amine groups (e.g., lysine residues) and thiols (e.g., cysteine residues) in proteins. This reactivity makes it a valuable tool in chemical biology:

-

Bioconjugation: It can be used to attach the bromo-dimethylphenyl moiety to proteins, peptides, or other biomolecules to probe biological systems or to develop targeted therapeutics.

-

Material Science: The reactive handle allows for the grafting of this molecule onto polymer surfaces to modify their properties.

Safety and Handling

As a reactive chemical intermediate, 4-Bromo-2,6-dimethylphenyl isothiocyanate must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is corrosive and causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

Organic Syntheses. (n.d.). Phenyl isothiocyanate. Org. Syn. Coll. Vol. 1, p.447. Retrieved January 17, 2026, from [Link]

- Ye, C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–70.

- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971.

- Akhtar, W., et al. (2016). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 57(34), 3848-3850.

- Bán, L., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6549.

-

NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). 2,6-Dimethylphenyl 5-bromo-2-furoate. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophosgene. Retrieved January 17, 2026, from [Link]

-

Shandong Shenglan Chemical Technology Co., Ltd. (n.d.). 32265-82-0 - Basic Information. Retrieved January 17, 2026, from [Link]

- ChemRxiv. (2021).

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 17, 2026, from [Link]

-

Macsen Labs. (2020). Thiophosgene: - An overview. Retrieved January 17, 2026, from [Link]

- Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o220.

-

NIST. (n.d.). 2,6-Dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

- Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.

Sources

- 1. CAS 32265-82-0 | 7768-9-01 | MDL MFCD00041088 | 4-Bromo-2,6-dimethylphenyl isothiocyanate | SynQuest Laboratories [synquestlabs.com]

- 2. 4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE | 32265-82-0 [amp.chemicalbook.com]

- 3. 32265-82-0 | CAS DataBase [m.chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. 2,6-Dimethylphenyl isothiocyanate [webbook.nist.gov]

- 6. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

spectral data of 4-Bromo-2,6-dimethylphenyl isothiocyanate (NMR, IR, Mass)

An In-depth Technical Guide: Spectroscopic Analysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate

This guide provides a comprehensive analysis of the spectral data for 4-Bromo-2,6-dimethylphenyl isothiocyanate (C₉H₈BrNS), a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule. The methodologies and interpretations described herein are designed to serve as a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

4-Bromo-2,6-dimethylphenyl isothiocyanate possesses a unique substitution pattern that yields highly symmetrical and diagnostic spectral signatures. Its molecular weight is approximately 242.14 g/mol .[1] The structural arrangement—a central benzene ring substituted with a bromine atom, an isothiocyanate group, and two methyl groups ortho to the isothiocyanate—is key to interpreting its spectral data.

The primary analytical techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary information. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.

Caption: Molecular structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide simple yet information-rich spectra due to the molecule's symmetry.

Experimental Considerations: Solvent Choice

The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for this analyte. Its polarity is suitable for dissolving the compound, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and typically do not interfere with the primary signals of the analyte.[2][3][4]

¹H NMR Analysis

The molecular symmetry dictates a simple ¹H NMR spectrum. The two methyl groups are chemically equivalent, as are the two aromatic protons.

| Predicted ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.30 | Singlet (s) |

| ~ 2.45 | Singlet (s) |

Interpretation:

-

Aromatic Protons (δ ≈ 7.30 ppm): The two protons on the aromatic ring (at C3 and C5) are in identical chemical environments. They are flanked by a methyl group and a bromine-bearing carbon, leading to a single resonance. The absence of adjacent protons results in a singlet, which is a key identifying feature.

-

Methyl Protons (δ ≈ 2.45 ppm): The two methyl groups (at C2 and C6) are also chemically equivalent due to the molecule's C₂ symmetry axis. They are ortho to the isothiocyanate group and meta to the bromine. This equivalence results in a single, sharp singlet with an integration value of 6H.

¹³C NMR Analysis

The ¹³C NMR spectrum further confirms the molecular symmetry. A unique and critical feature of isothiocyanates is the nature of the -N=C =S carbon signal. This carbon often appears as a very broad, low-intensity signal, or may not be observed at all in standard acquisitions.[5] This "near-silence" is due to efficient quadrupolar relaxation by the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the linear NCS group, providing a valuable, albeit sometimes negative, piece of evidence.[5]

| Predicted ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Carbon Type |

| ~ 140 | Quaternary |

| ~ 135 | Quaternary |

| ~ 132 | Tertiary (CH) |

| ~ 130 | Quaternary |

| ~ 125-145 (Broad) | Quaternary |

| ~ 20 | Primary (CH₃) |

Interpretation:

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry: C1 (attached to NCS), C2/C6 (attached to CH₃), C3/C5 (attached to H), and C4 (attached to Br).

-

Isothiocyanate Carbon (N=C=S): This signal is expected to be broad and is a hallmark of the isothiocyanate functional group.[5] Its observation often requires a longer acquisition time or specific NMR pulse sequences.

-

Methyl Carbons: A single, sharp signal is expected for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the isothiocyanate moiety provides an unmistakable and intense absorption band.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Intensity |

| 2050 - 2150 | Very Strong, Sharp |

| 3000 - 3100 | Medium |

| 2850 - 3000 | Medium |

| 1550 - 1600 | Medium-Strong |

| 1000 - 1200 | Strong |

Interpretation: The most crucial diagnostic peak is the very strong and sharp absorption band in the 2050-2150 cm⁻¹ region, which is characteristic of the asymmetric stretch of the isothiocyanate (-NCS) functional group.[6][7] This band is often one of the most intense in the entire spectrum and its presence is a primary indicator for the successful synthesis or identification of the compound. Other bands, such as the aromatic and aliphatic C-H stretches and the aromatic C=C stretching vibrations, confirm the presence of the substituted phenyl ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and critical information about the compound's fragmentation, which acts as a chemical fingerprint.

Molecular Ion and Isotope Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[9] For 4-Bromo-2,6-dimethylphenyl isothiocyanate (C₉H₈BrNS), the molecular ion (M⁺) will appear as two peaks of similar height at m/z 241 and 243. This M/M+2 pattern is a definitive confirmation of the presence of one bromine atom.

| Predicted Mass Spectrometry Data (EI) | |

| m/z (Predicted) | Relative Abundance |

| 241 / 243 | Moderate |

| 183 / 185 | High |

| 162 | High |

| 104 | Moderate |

Interpretation and Fragmentation Pathway: Under high-energy electron ionization, the molecular ion is formed and subsequently fragments. The weakest bonds are most likely to cleave.

-

Loss of the Isothiocyanate Group: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral NCS radical. This results in a prominent fragment ion at m/z 183/185, which retains the characteristic 1:1 bromine isotope pattern.

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical. This gives rise to a strong peak at m/z 162, which will be a singlet as the bromine atom is no longer present.

-

Further Fragmentation: The fragment at m/z 162 can subsequently lose the NCS group, or the fragment at m/z 183/185 can lose a bromine radical, both leading to a fragment at m/z 104.

Sources

- 1. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenyl isothiocyanate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS No. 32265-82-0), a sterically hindered aryl isothiocyanate of increasing interest in medicinal chemistry and drug discovery. This document delves into its commercial availability, physicochemical properties, synthesis, handling, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Chemical and Biological Significance of Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables, where they contribute to the characteristic pungent flavor and are associated with numerous health benefits. In the realm of drug discovery, the electrophilic carbon of the isothiocyanate moiety serves as a "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine) on target proteins. This ability to act as a targeted covalent inhibitor has positioned aryl isothiocyanates as valuable scaffolds in the development of novel therapeutics with enhanced potency and prolonged duration of action.

4-Bromo-2,6-dimethylphenyl isothiocyanate, with its unique substitution pattern, presents a compelling case for investigation. The presence of two methyl groups ortho to the isothiocyanate functionality introduces significant steric hindrance, which can modulate its reactivity and selectivity towards protein targets. The bromo-substituent at the para position further influences its electronic properties and provides a potential vector for further chemical modification.

Commercial Availability and Sourcing

4-Bromo-2,6-dimethylphenyl isothiocyanate is commercially available from a number of specialized chemical suppliers. It is crucial to use the correct CAS number, 32265-82-0 , when sourcing this compound to avoid confusion with its isocyanate analog, 4-Bromo-2,6-dimethylphenyl isocyanate (CAS No. 77159-76-3).

Table 1: Prominent Commercial Suppliers

| Supplier | Product Number | Purity | Available Quantities |

| SynQuest Laboratories | 7768-9-01 | 98% | Gram to bulk scales[1] |

| Arctom Scientific | AG-AG003KVZ / SY062128 | Research grades | Flexible sizes[2] |

| Apollo Scientific | - | - | Inquire for details[3] |

| J & K SCIENTIFIC LTD. | - | - | Inquire for details[4] |

| TradingChem | - | - | Various (marketplace)[5] |

Note: Availability and purity may vary. It is recommended to request a certificate of analysis from the supplier before purchase.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate is essential for its effective use in research.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32265-82-0 | [1] |

| Molecular Formula | C₉H₈BrNS | [1] |

| Molecular Weight | 242.14 g/mol | [1] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 77-80 °C | [1] |

| Odor | Irritating |

Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate

The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary aniline. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the logical starting material is 4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8), which is commercially available. Two prevalent methods for this transformation are the use of thiophosgene or a thiophosgene equivalent like 1,1'-thiocarbonyldiimidazole (TCDI).

Thiophosgene Method (General Protocol)

This method is highly efficient but requires extreme caution due to the high toxicity and reactivity of thiophosgene.

Caption: General workflow for the synthesis of aryl isothiocyanates using thiophosgene.

Experimental Protocol (General):

-

Dissolution: Dissolve 4-Bromo-2,6-dimethylaniline in a suitable inert solvent such as dichloromethane or toluene.

-

Basification: Add a base, typically a tertiary amine like triethylamine, to the solution to act as a hydrogen chloride scavenger.

-

Thiophosgene Addition: Cool the reaction mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent.

-

Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

1,1'-Thiocarbonyldiimidazole (TCDI) Method (General Protocol)

TCDI is a safer alternative to thiophosgene and is often preferred for laboratory-scale synthesis.

Caption: General workflow for the synthesis of aryl isothiocyanates using TCDI.

Experimental Protocol (General):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-2,6-dimethylaniline in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

-

TCDI Addition: Add solid TCDI to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction typically proceeds to form a thiocarbamoyl imidazole intermediate.

-

Conversion to Isothiocyanate: This intermediate can be converted to the final product through various methods, including heating or treatment with a mild acid.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product as described in the thiophosgene method.

Applications in Drug Discovery and Chemical Biology

The isothiocyanate functional group is a versatile electrophilic warhead for the design of targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and this proximity then facilitates the formation of a stable covalent bond between the isothiocyanate and a nucleophilic amino acid residue, most commonly cysteine. This covalent modification leads to irreversible inhibition of the protein's function.

The steric hindrance provided by the two ortho-methyl groups in 4-Bromo-2,6-dimethylphenyl isothiocyanate is a key design element. This steric bulk can influence the reactivity of the isothiocyanate group, potentially leading to increased selectivity for specific protein targets by disfavoring reactions with more sterically accessible nucleophiles. Researchers can leverage this property to fine-tune the reactivity and selectivity profile of covalent inhibitors.

Potential Research Applications:

-

Targeted Covalent Inhibitors: This compound can be incorporated as a warhead in the design of inhibitors for enzymes with a suitably located cysteine residue in their active or allosteric sites.

-

Chemical Probes: It can be used as a starting point for the development of chemical probes to identify and validate novel drug targets through activity-based protein profiling.

-

Structure-Activity Relationship (SAR) Studies: The bromo-substituent provides a handle for further chemical modifications (e.g., through cross-coupling reactions), allowing for the exploration of SAR and the optimization of inhibitor potency and selectivity.

Safe Handling, Storage, and Disposal

Isothiocyanates are reactive compounds and should be handled with care. The following are general safety precautions; always refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, as isothiocyanates can be sensitive to hydrolysis.

-

Store separately from strong oxidizing agents, strong acids, and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Due to their reactivity, isothiocyanates should be quenched before disposal if necessary, following established laboratory procedures.

Analytical Methods for Characterization and Quality Control

The purity and identity of 4-Bromo-2,6-dimethylphenyl isothiocyanate should be confirmed using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for purity assessment. A mobile phase consisting of a gradient of water and acetonitrile or methanol is typically used. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., around 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both identification and purity analysis, provided the compound is thermally stable. The mass spectrum will provide the molecular weight and characteristic fragmentation patterns, while the gas chromatogram will indicate the purity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the characteristic isothiocyanate (-N=C=S) stretching vibration.

-

Mass Spectrometry (MS): MS confirms the molecular weight and provides structural information through fragmentation analysis.

Conclusion

4-Bromo-2,6-dimethylphenyl isothiocyanate is a commercially available and synthetically accessible building block with significant potential in drug discovery and chemical biology. Its sterically hindered isothiocyanate group makes it an intriguing warhead for the design of selective targeted covalent inhibitors. This guide provides a foundational understanding of its properties, sourcing, synthesis, and handling, empowering researchers to effectively utilize this compound in their research endeavors. As with any reactive chemical, adherence to strict safety protocols is paramount.

References

-

J & K SCIENTIFIC LTD. 4-Bromo-2,6-dimethylphenyl isothiocyanate. [Link]

-

TradingChem. 4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS # 32265-82-0. [Link]

-

National Institute of Standards and Technology. 4-Bromo-2,6-dimethylphenyl isothiocyanate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Eds. Linstrom, P. J.; Mallard, W. G.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

TradingChem. 4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS # 32265-82-0. [Link]

-

LookChem. CAS 32265-82-0 ISOTIOCIANATO DE 4-BROMO-2,6-DIMETILFENILO Comprar. [Link]

Sources

solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2,6-dimethylphenyl isothiocyanate. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural properties and their influence on its behavior in various organic solvents. In the absence of extensive published quantitative solubility data, this guide emphasizes predictive analysis based on first principles of physical organic chemistry and furnishes detailed, field-proven methodologies for empirical solubility determination. It is designed to be a practical tool for laboratory work, enabling scientists to make informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction and Strategic Importance

4-Bromo-2,6-dimethylphenyl isothiocyanate is a member of the isothiocyanate class of compounds, which are of significant interest in medicinal chemistry and materials science.[1] Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of a bromine atom and two methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, potentially fine-tuning its reactivity and biological targets.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. It dictates the choice of solvents for reaction media, influences the efficiency of purification techniques like crystallization and chromatography, and is a critical parameter in formulation and drug delivery. This guide provides the necessary theoretical framework and practical protocols to effectively work with 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate offers several clues to its likely solubility profile.

Key Structural Features:

-

Aromatic Ring: The benzene ring is a large, nonpolar feature that will favor interactions with nonpolar solvents through van der Waals forces.

-

Methyl Groups (-CH3): The two methyl groups are electron-donating and further increase the nonpolar character of the molecule.

-

Bromine Atom (-Br): While bromine is electronegative, its contribution to overall polarity is modest. It primarily adds to the molecular weight and polarizability.

-

Isothiocyanate Group (-N=C=S): This functional group is polar and will have dipole-dipole interactions with polar solvents. However, it is not a hydrogen bond donor.

Predicted Solubility:

Based on these features, we can predict the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The dominant nonpolar aromatic ring and methyl groups suggest that the compound will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the isothiocyanate group. Therefore, moderate to good solubility is expected. Solvents like dichloromethane and ethyl acetate are often excellent choices for compounds with a mix of polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The absence of a hydrogen bond-donating group on the molecule means it cannot effectively interact with the strong hydrogen-bonding network of these solvents. Solubility is predicted to be low , particularly in water. A related compound, 4-bromophenyl isothiocyanate, is noted to have low water solubility.[4]

The following diagram illustrates the interplay of these molecular features in determining solubility.

Caption: Factors influencing the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Safety and Handling Precautions

Before undertaking any experimental work, it is imperative to be familiar with the hazards associated with 4-Bromo-2,6-dimethylphenyl isothiocyanate.

Hazard Summary:

According to the Safety Data Sheet, this compound is:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes severe skin burns and eye damage.[5]

-

An irritant.[5]

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat and long-sleeved clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid breathing dust.[6]

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, step-by-step methodology for determining the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in a range of organic solvents. This protocol is designed to be self-validating by ensuring the creation of a saturated solution.

Materials and Equipment

-

4-Bromo-2,6-dimethylphenyl isothiocyanate (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass sample pans or vials for gravimetric analysis

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram outlines the workflow for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation: For each solvent to be tested, add a precise volume (e.g., 2.0 mL) to a glass vial.

-

Addition of Solute: Add an excess amount of 4-Bromo-2,6-dimethylphenyl isothiocyanate to each vial. "Excess" means that a visible amount of undissolved solid remains after initial mixing. This is a critical step to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. This ensures that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a micropipette. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a pre-weighed glass sample pan.

-

Gravimetric Analysis:

-

Record the exact weight of the pan with the aliquot.

-

Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Allow the pan to cool to room temperature in a desiccator, then re-weigh it. The difference in weight is the mass of the dissolved solute.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

Data Presentation

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value | |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value | |

| Water | 10.2 | 25 | Experimental Value | Calculated Value |

Conclusion and Recommendations

This guide has established a predictive framework for the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate based on its molecular structure. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for its practical application in research and development. It is recommended that researchers perform these solubility tests in a range of solvents relevant to their specific application to build a comprehensive solubility profile. This empirical data will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulations.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (n.d.). 2,6-Dimethylphenyl isothiocyanate 98%.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-methylphenyl isothiocyanate, 98%.

- Georganics. (n.d.). 2,6-Dimethylphenyl isothiocyanate.

- Google Patents. (n.d.). CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,6-dimethylphenyl isothiocyanate.

- NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook.

- Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.

- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenyl isothiocyanate.

- PubChem. (n.d.). 4-Bromophenyl isothiocyanate.

- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobiphenyl.

- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.

- Royal Society of Chemistry. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications.

- PubChem. (n.d.). 2-Bromo-4,6-dimethylnonane.

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Bromo-2,6-dimethylphenyl isothiocyanate

Introduction: The Isothiocyanate Warhead in Modern Drug Discovery

Isothiocyanates (ITCs), characterized by their -N=C=S functional group, are a class of reactive electrophiles with profound significance in medicinal chemistry and drug development.[1][2] Their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, are largely attributed to the electrophilic nature of the central carbon atom of the isothiocyanate moiety.[3][4][5] This electrophilicity allows ITCs to readily react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins, leading to covalent modification and modulation of protein function.[1][6] This capacity for covalent targeting has positioned isothiocyanates as valuable "warheads" in the design of targeted covalent inhibitors, a strategy gaining increasing traction for its potential to achieve high potency and prolonged duration of action.[4][7]